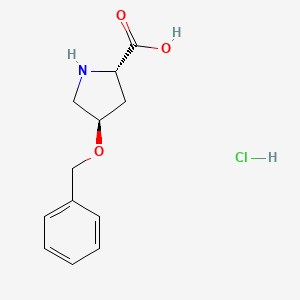

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYJVHNPBQAKCW-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718531 | |

| Record name | (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66831-16-1 | |

| Record name | (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyloxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the benzyloxy and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Benzylation of Boc-Hydroxyproline

A general synthesis protocol involves the reaction of Boc-protected hydroxyproline ((2S,4R)-Boc-Hyp) with benzyl bromide under basic conditions :

Yield : Not explicitly quantified, but the procedure yields the hydrochloride salt with high purity after recrystallization .

Deprotection Reactions

The benzyloxy group in the compound can be selectively removed under hydrogenolysis or acidic conditions:

Hydrogenolytic Cleavage

-

Reagents : Hydrogen gas (H₂) in the presence of palladium catalysts (Pd/C or Pd(OH)₂).

-

Conditions :

This reaction regenerates the hydroxyl group, forming (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a critical intermediate in peptide synthesis .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in diverse reactions:

Esterification

-

Reagents : Methanol or ethanol with acid catalysts (e.g., H₂SO₄).

-

Conditions :

Amide Coupling

-

Reagents : Carbodiimides (e.g., EDC, DCC) with activators (e.g., HOBt).

-

Conditions :

Example : Coupling with Fmoc-protected amines to generate peptide bonds in solid-phase synthesis .

pH-Dependent Behavior

-

The compound remains stable under acidic conditions (pH 2–4) but undergoes decomposition at pH > 8 due to base-catalyzed hydrolysis of the benzyl ether .

Thermal Stability

Scientific Research Applications

сосредоточтесь на предоставлении информации о конкретных областях применения “(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride”.

While the search results do not offer comprehensive data tables and case studies focusing solely on the applications of "this compound," they do provide some information regarding its applications and properties.

Basic Information

"(2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid" has the CAS number 40350-84-3 and the molecular formula . The molecular weight of this compound is 221.25200 .

Applications

1-Benzyl-4-(Benzyloxy)Pyrrolidine-2-Carboxylic Acid Hydrochloride is utilized in research for:

- Pharmaceutical Development It is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs .

- Neuroscience Research It is used to study neurotransmitter systems, offering potential treatments for neurological disorders .

- Organic Synthesis It helps in creating complex molecules, assisting researchers in developing new materials and compounds .

- Drug Formulation It is used in formulating drug delivery systems, improving the bioavailability of active pharmaceutical ingredients .

- Analytical Chemistry It is employed in analytical methods to detect and quantify related substances, ensuring quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Related Isoquinoline Derivatives

The compound shares structural homology with several 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives documented in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Comparable Isoquinoline Derivatives

Key Observations :

- Linker Flexibility : The pentanediyl chain in the target compound provides greater conformational flexibility compared to rigid or shorter substituents in analogs like 6d or 6h. This may enhance binding to sterically constrained targets.

- Ester vs. Amide/Sulfonyl : The propionate ester in the target compound balances lipophilicity and hydrolytic stability, contrasting with polar sulfonyl (6e) or hydrogen-bonding carboxamide (6f) groups.

Comparative Analysis of Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Molecular Weight : The pentanediyl linker and dual dimethoxyphenyl groups likely increase molecular weight (>800 g/mol), reducing aqueous solubility compared to smaller analogs like 6d (MW ~300 g/mol).

- Lipophilicity : The dimethoxyphenyl and propionate ester groups may confer moderate lipophilicity (logP ~3–4), intermediate between hydrophobic benzoyl derivatives (6h) and polar sulfonyl analogs (6e).

- Metabolic Stability: Methoxy groups are prone to demethylation, but the 3,4-dimethoxy arrangement may slow oxidative metabolism compared to mono-methoxy derivatives.

Biological Activity

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride, identified by CAS number 40350-84-3, is a compound with significant implications in medicinal chemistry and drug development. This article explores its biological activity, applications in research, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 257.71 g/mol

- Solubility : Highly soluble in water (19.8 mg/ml) .

- LogP : 1.347 .

Biological Activity

The compound exhibits various biological activities that make it a valuable asset in pharmaceutical research:

- Peptide Synthesis :

- Drug Development :

- Neuroscience Research :

- Bioconjugation Techniques :

Study on Neuroprotective Effects

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the neuroprotective properties of related pyrrolidine derivatives, suggesting potential applications for this compound in treating neurodegenerative diseases .

Peptide-Based Therapeutics

Research indicated that this compound could be involved in the synthesis of peptides that inhibit β-lactamase enzymes, which are responsible for antibiotic resistance. This highlights its potential role in developing new antibiotics .

Pharmacokinetic Properties

The compound demonstrates favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Solubility | LogP | Biological Activity |

|---|---|---|---|---|

| This compound | 257.71 g/mol | 19.8 mg/ml | 1.347 | Peptide synthesis, neuroprotective effects |

| Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid | 221.25 g/mol | Very soluble | Not specified | Drug development, bioconjugation |

| (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride | 276.28 g/mol | Soluble | Not specified | Antibiotic resistance studies |

Q & A

Q. What synthetic strategies are recommended for preparing (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride?

The synthesis of this compound typically involves stereoselective methods to establish the (2S,4R) configuration. A common approach includes:

- Ring-closing metathesis or reductive amination to form the pyrrolidine backbone.

- Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 4-position.

- Protection/deprotection steps (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) to preserve stereochemistry during carboxylic acid activation .

- Final hydrochloric acid treatment to isolate the hydrochloride salt.

Q. How can the stereochemical purity of this compound be validated experimentally?

- Chiral HPLC : Compare retention times with known standards.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm diastereomeric ratios. For example, vicinal coupling in the pyrrolidine ring can distinguish (2S,4R) from other stereoisomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds like (2S,4R)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

Q. What are the recommended solubility and storage conditions for this compound?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Pre-solubilization in DMSO is advised for biological assays.

- Storage : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyloxy group. Moisture-sensitive analogs require desiccants .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s conformational stability in catalytic or receptor-binding applications?

The benzyloxy group introduces steric bulk and hydrophobic interactions, which can:

- Modulate dihedral angles in the pyrrolidine ring, as observed in X-ray structures of related derivatives (e.g., (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid) .

- Enhance binding affinity in peptidomimetic systems by mimicking natural amino acid side chains (e.g., proline derivatives in enzyme inhibitors) .

- Methodological Note : Use molecular dynamics simulations to compare energy barriers between conformers, validated by NOESY NMR .

Q. What experimental approaches resolve discrepancies in reported stability data under acidic/basic conditions?

- pH-Dependent Stability Assays : Monitor degradation via HPLC at varying pH (1–13) over 24–72 hours. For example, hydrolysis of the benzyloxy group may occur under strong acidic conditions (pH < 2).

- Contradiction Analysis : If conflicting data arise (e.g., stability at pH 5 vs. pH 7), validate using isotopically labeled analogs (e.g., -NMR) to track bond cleavage .

Q. How can the compound’s reactivity in coupling reactions (e.g., peptide synthesis) be optimized?

- Activation Strategies : Use HOBt/DIC or T3P® as coupling reagents to minimize racemization.

- Protection Schemes : Temporarily protect the carboxylic acid as a methyl ester (e.g., methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate analogs) to prevent side reactions during amide bond formation .

- Kinetic Monitoring : Employ inline FTIR or LC-MS to track reaction progress and optimize stoichiometry .

Q. What analytical methods quantify trace impurities from synthesis or degradation?

- LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry.

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., HO) to characterize degradants.

- Reference Standards : Compare with certified analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) to assign impurity structures .

Methodological Notes

- Stereochemical Assignments : Always correlate experimental data (NMR, X-ray) with computational models (DFT calculations) to resolve ambiguities .

- Contradictory Data : Cross-validate stability and solubility results using orthogonal techniques (e.g., DSC for thermal stability, Karl Fischer titration for moisture content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.